![molecular formula C20H24N6O B2491451 1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine CAS No. 2309311-12-2](/img/structure/B2491451.png)
1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine
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Overview
Description
The compound belongs to a class of heterocyclic compounds that have garnered interest for their potential biological activities. These compounds typically feature a core heterocyclic framework that is functionalized with various substituents, influencing their chemical and physical properties.
Synthesis Analysis
The synthesis of related triazolo[4,3-b]pyridazine derivatives involves intramolecular oxidative cyclization of precursor hydrazones. This method showcases the utility of iodobenzene diacetate in facilitating the formation of the desired heterocyclic framework (Mamta et al., 2019). Similar strategies, utilizing cyclization reactions of guanidine derivatives, have been employed to synthesize triazolo[4,3-a]pyrazin-3-amines, indicating the versatility of oxidative cyclization in constructing complex heterocycles (W. Li et al., 2019).
Molecular Structure Analysis
X-ray diffraction (XRD) and various spectroscopic methods (1H NMR, 13C NMR, IR) are commonly used to confirm the structures of these synthesized compounds. The detailed structural analysis helps in understanding the molecular geometry, configuration, and the overall conformation of the heterocyclic compounds (S. Lahmidi et al., 2019).
Chemical Reactions and Properties
The reactivity of triazolo[4,3-b]pyridazine derivatives often involves nucleophilic substitution reactions, enabling further functionalization of the core structure. These reactions are pivotal in modifying the chemical properties of the compounds, thereby influencing their biological activity and solubility (Souad Mojahidi et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[(3-methoxyphenyl)methyl]-N-methylazetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-24(11-14-4-3-5-17(10-14)27-2)16-12-25(13-16)19-9-8-18-21-22-20(15-6-7-15)26(18)23-19/h3-5,8-10,15-16H,6-7,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMNQTZPOACZSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OC)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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